1,5-Dimethylindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-4-8-7(5-6)9(12)10(13)11(8)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLHTIRZNFPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216666 | |
| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66440-60-6 | |
| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066440606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,5 Dimethylindoline 2,3 Dione and Its Analogues
Classical and Modern Approaches to Isatin (B1672199) Synthesis
The construction of the isatin (1H-indole-2,3-dione) framework has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods can be broadly categorized into classical condensation and cyclization reactions and modern transition-metal-catalyzed and oxidative approaches.
Fischer Indole (B1671886) Synthesis and its Variations
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry discovered by Emil Fischer in 1883, traditionally produces indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org While primarily used for indole synthesis, variations of this reaction can be adapted for the preparation of isatin precursors. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring. wikipedia.org
This reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, particularly with unsymmetrical ketones.
For the synthesis of isatin derivatives, a suitable α-keto acid or its ester can be used as the carbonyl component. For instance, the reaction of a substituted phenylhydrazine with pyruvic acid or its ester can lead to the formation of an indole-2-carboxylic acid, which can then be further oxidized to the corresponding isatin. The synthesis of 5-methylisatin, a precursor to the target compound, can be envisioned through this approach using 4-methylphenylhydrazine.
Table 1: Examples of Fischer Indole Synthesis Variations for Isatin Precursors
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Reference |
| p-Tolylhydrazine | Pyruvic acid | H₂SO₄ | 5-Methylindole-2-carboxylic acid | nih.gov |
| Phenylhydrazine | Ethyl pyruvate | Polyphosphoric acid | Ethyl indole-2-carboxylate | wikipedia.org |
Oxidative Cyclization Strategies
Oxidative cyclization methods provide a direct route to the isatin core from various acyclic precursors. These strategies often involve the formation of key C-N and C-C bonds in a single oxidative step, offering an efficient alternative to classical methods.
One prominent approach is the oxidation of indole derivatives. The established heterocyclic platform of indoles makes them attractive starting materials. Various oxidizing agents have been employed for this transformation, including hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). organic-chemistry.org An environmentally benign method involves the oxidation of indoles using molecular oxygen in the presence of a photosensitizer. nih.gov
Another important strategy is the oxidative cyclization of α-hydroxy N-arylamides. This method allows for the one-pot synthesis of isatins under metal-free conditions. For example, the use of hydrogen peroxide as the oxidant in dimethyl sulfoxide (DMSO) has been shown to be effective for this transformation, yielding water as the only byproduct. organic-chemistry.org The reaction proceeds smoothly and tolerates a wide range of functional groups on the aryl ring. organic-chemistry.org
Table 2: Selected Oxidative Cyclization Methods for Isatin Synthesis
| Starting Material | Oxidant/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Indole | IBX | DMSO | Room Temp. | High | organic-chemistry.org |
| 2-Aminophenyl-1,3-dione | CAN/TEMPO | Acetonitrile | Not specified | Good | nih.gov |
| α-Hydroxy N-arylamide | H₂O₂ | DMSO | 100 °C | up to 89 | organic-chemistry.org |
| 2-(Aryl amino)-acetophenone | I₂-DMSO | DMSO | Not specified | Good | ijcrt.org |
Palladium-Catalyzed Methods
Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of complex heterocyclic systems, including isatins. These methods often proceed via C-H bond activation and functionalization, offering high efficiency and functional group tolerance.
A notable example is the palladium-catalyzed intramolecular acylation of unactivated aryl C(sp²)-H bonds. rsc.orgresearchgate.netscispace.com In this approach, formyl-N-arylformamides are cyclized in the presence of a palladium catalyst, such as palladium(II) chloride (PdCl₂), to afford a range of isatin derivatives in good yields. rsc.orgscispace.com This protocol is operationally simple and atom-economical. rsc.org
The proposed mechanism involves an initial ortho-palladation of the N-arylformamide, followed by carbopalladation with the formyl group. Subsequent β-hydride elimination yields the isatin product and regenerates the active palladium catalyst. This method demonstrates the utility of palladium-catalyzed C-H activation in the synthesis of isatins.
Table 3: Palladium-Catalyzed Synthesis of Isatins
| Substrate | Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference |
| Formyl-N-phenylformamide | PdCl₂ | Air | DMSO | 100 °C | 85 | rsc.orgscispace.com |
| Formyl-N-(4-methylphenyl)formamide | PdCl₂ | Air | DMSO | 100 °C | 82 | rsc.orgscispace.com |
| Formyl-N-(4-chlorophenyl)formamide | PdCl₂ | Air | DMSO | 100 °C | 75 | rsc.orgscispace.com |
Targeted Synthesis of 1,5-Dimethylindoline-2,3-dione
The synthesis of the specifically substituted this compound can be achieved through a multi-step process, typically involving the initial formation of a 5-methylisatin core, followed by N-alkylation.
Routes Involving Methylation of Isatin Precursors
A common and straightforward method for the synthesis of N-alkylated isatins is the direct alkylation of the isatin nitrogen. For the synthesis of this compound, the precursor 5-methylisatin is required. 5-Methylisatin can be prepared through various classical methods, including the Sandmeyer synthesis starting from p-toluidine.
Once 5-methylisatin is obtained, the N-methylation can be carried out using a suitable methylating agent, such as methyl iodide (CH₃I), in the presence of a base. juniperpublishers.com Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetone.
The general procedure involves the deprotonation of the isatin nitrogen by the base to form an anionic intermediate, which then acts as a nucleophile and attacks the methylating agent in an Sₙ2 reaction to yield the N-methylated product.
Table 4: N-Methylation of 5-Methylisatin
| Starting Material | Methylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 5-Methylisatin | Methyl iodide | K₂CO₃ | Acetone | Reflux | Not specified | reddit.com |
| 5-Methylisatin | Methyl iodide | NaH | DMF | Room Temp. | High | General Method |
IBX-Promoted Domino Reactions of α-Hydroxy Amides
A modern and efficient one-pot synthesis of isatins can be achieved through an IBX-promoted domino reaction of α-hydroxy amides. researchgate.net This metal-free method involves a temperature-controlled oxidation of the α-hydroxy amide. The reaction proceeds through an initial oxidation of the alcohol to an aldehyde, followed by an intramolecular cyclization to form the isatin ring.
For the targeted synthesis of this compound, a suitable α-hydroxy N-methyl-N-(4-methylphenyl)amide would be the required starting material. The IBX reagent facilitates the oxidative cyclization to directly yield the desired N-alkylated isatin. This approach offers the advantage of constructing the N-substituted isatin core in a single step from an acyclic precursor.
Table 5: Hypothetical IBX-Promoted Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature | Product | Reference |
| α-hydroxy-N-methyl-N-(p-tolyl)acetamide | IBX | DMSO | Controlled | This compound | Based on researchgate.net |
This methodology showcases the utility of hypervalent iodine reagents in facilitating complex transformations in a single, efficient step, providing a powerful tool for the synthesis of substituted isatins.
Advanced Synthetic Transformations and Functionalization
Morita-Baylis-Hillman (MBH) Adduct Formation and C-C Bond Cleavage for Isatin Derivatives
The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming method that couples an activated alkene with an electrophile, such as the keto-carbonyl group in isatin derivatives. beilstein-journals.orgnih.gov This organocatalytic reaction is known for its atom economy and ability to produce densely functionalized molecules, referred to as MBH adducts. beilstein-journals.orgnih.govbeilstein-journals.org Isatin and its N-substituted derivatives serve as effective electrophiles in this reaction, reacting with alkenes that have electron-withdrawing groups in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net
The reaction typically yields 3-hydroxy oxindole (B195798) derivatives, which are versatile synthons for further chemical transformations. researchgate.net For instance, the reaction of various N-protected isatins with acrylamide, using DABCO as a promoter and phenol as an additive in acetonitrile, has been developed to produce the corresponding adducts in high yields. beilstein-journals.orgnih.gov The protocol is compatible with different N-protected groups on the isatin, including methyl, benzyl (B1604629), and propargyl substituents. beilstein-journals.org
An interesting application of MBH adduct formation is its use as a protective strategy for the C-3 position of the isatin molecule. researchgate.net Subsequent C-C bond cleavage of the MBH adduct can be achieved, for example, with phenylhydrazine, demonstrating a deprotection step. researchgate.net Furthermore, the catalytic tandem conjugate addition-elimination reaction of MBH C-adducts, proceeding through C-C bond cleavage, allows for the synthesis of various allylic compounds with an exclusive E configuration. researchgate.net
Table 1: Examples of Morita-Baylis-Hillman Reactions with Isatin Derivatives
| Electrophile (Isatin Derivative) | Activated Alkene | Catalyst/Additive | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| N-Methylisatin | Acrylamide | DABCO/Phenol | Acetonitrile | High | beilstein-journals.orgnih.gov |
| N-Benzylisatin | Acrylamide | DABCO/Phenol | Acetonitrile | High | beilstein-journals.orgnih.gov |
| 5-Chloroisatin | Acrylonitrile | DABCO | Acetonitrile | High | beilstein-journals.org |
| Isatin | Acrylonitrile | Choline Chloride/Ethylene Glycol | Deep Eutectic Solvent | Excellent | researchgate.net |
| N-unsubstituted isatin N,N′-cyclic azomethine imine | MBH Carbonates | DABCO | DCM | Moderate to High | nih.gov |
Green Chemistry Approaches in Indolin-2,3-dione Synthesis
In recent years, green chemistry principles have been increasingly applied to the synthesis of indoline-2,3-dione derivatives to reduce the environmental impact of chemical processes. tandfonline.com These approaches focus on the use of environmentally benign catalysts, green solvents, and energy-efficient techniques like microwave irradiation. tandfonline.commdpi.com
Microwave-assisted synthesis has emerged as a rapid, efficient, and eco-friendly method for preparing organic compounds, including indole derivatives. tandfonline.com For example, novel fluorinated indole derivatives have been synthesized by reacting 5-fluoroindoline-2,3-dione with various anilines in ethanol using a copper dipyridine dichloride catalyst under microwave irradiation at 60°C. tandfonline.com Another green approach involves the use of natural catalysts, such as pure citrus lemon juice, for the synthesis of 1,3,3-tri(1H-indol-3-yl)propan-1-one from indole and chalcone under microwave irradiation, achieving a 99% yield in just 3 minutes. tandfonline.com
The development of heterogeneous catalysts is another cornerstone of green synthesis. Sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as an efficient and reusable catalyst for the synthesis of 3,3-di(indolyl)indolin-2-ones. researchgate.net These methods often offer advantages such as shorter reaction times, high yields, and avoidance of hazardous reagents and solvents. tandfonline.comepa.gov
Table 2: Green Synthetic Approaches for Indoline-2,3-dione Derivatives
| Reaction Type | Catalyst | Energy Source | Key Green Feature | Reference |
|---|---|---|---|---|
| Synthesis of fluorinated indole derivatives | Copper dipyridine dichloride | Microwave (200 W) | Energy efficiency, reduced reaction time | tandfonline.com |
| Alkylation of indole with chalcone | Pure citrus lemon juice | Microwave | Use of a natural, biodegradable catalyst | tandfonline.com |
| Synthesis of 3,3-di(indolyl)indolin-2-ones | Sulfonic acid functionalized nanoporous silica | Conventional Heating | Heterogeneous, reusable catalyst | researchgate.net |
| 'Click chemistry' for triazole sensors | [CuBr(PPh3)3] | Microwave | High atom economy, rapid synthesis | tandfonline.com |
Nucleoside Analogue Synthesis Incorporating Isatin
Isatin and its derivatives serve as versatile nucleobases for the synthesis of novel nucleoside analogues. rjptonline.org These analogues are an important class of compounds in medicinal chemistry. epo.org A general synthetic route involves a three-step sequence starting with the condensation of a free sugar, such as D-glucose or L-rhamnose, with various anilines to produce N-arylglycosylamines. rjptonline.org
These intermediates are subsequently O-acetylated using acetic anhydride in pyridine. rjptonline.org The final and key step is an intramolecular cyclization of the resulting acetylated N-arylglycosylamines with oxalyl chloride in the presence of a Lewis acid like anhydrous aluminum chloride to yield the target isatin nucleosides. rjptonline.org This method allows for the synthesis of a series of nucleoside analogues with diverse substitutions on the aromatic isatin ring. rjptonline.org The stereochemistry of these synthesized nucleosides is typically confirmed using NMR spectroscopy, with coupling constants confirming the β-configuration. rjptonline.org
Another approach involves the synthesis of 1,2,3-triazolyl nucleoside analogues through a "click chemistry" reaction (CuAAC), where a pyrimidine fragment is attached to a ribofuranosyl-1,2,3-triazol-4-yl moiety via a linker. nih.gov
Table 3: Key Steps in Isatin Nucleoside Analogue Synthesis
| Step | Reagents | Intermediate/Product | Purpose | Reference |
|---|---|---|---|---|
| 1. Condensation | Free sugar (e.g., D-glucose), Substituted aniline | N-arylglycosylamine | Formation of the glycosidic bond precursor | rjptonline.org |
| 2. Acetylation | Acetic anhydride, Pyridine | O-acetylated N-arylglycosylamine | Protection of sugar hydroxyl groups | rjptonline.org |
| 3. Cyclization | Oxalyl chloride, Anhydrous AlCl3 | Substituted isatin nucleoside | Formation of the isatin ring structure | rjptonline.org |
Multi-component Reactions for Indoline-2,3-dione Derivatives
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the assembly of complex molecules from three or more starting materials in a single step. nih.govnih.gov These reactions are highly atom-economical and efficient for creating diverse chemical libraries. nih.govarkat-usa.org Indoline-2,3-dione derivatives are excellent substrates for MCRs.
A notable example is the three-component reaction of isatins (N-alkyl-indoline-2,3-diones), anilines, and diethyl acetylenedicarboxylate to synthesize spiro[furan-2,3′-indoline]-3-carboxylate derivatives. mdpi.com This reaction can be effectively catalyzed by Brønsted acidic ionic liquids, with the use of ultrasonic irradiation leading to high yields (80% to 98%) and shorter reaction times. mdpi.com The proposed mechanism involves the activation of the isatin's 3-oxo group by the ionic liquid catalyst, followed by nucleophilic attack and subsequent cyclization. mdpi.com
MCRs provide a convergent and efficient pathway to complex heterocyclic systems that would otherwise require lengthy, linear synthetic routes. nih.govarkat-usa.org The versatility of MCRs allows for the incorporation of various functional groups and the construction of unique molecular scaffolds based on the indoline-2,3-dione core. arkat-usa.org
Table 4: Multi-component Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylates
| Component 1 | Component 2 | Component 3 | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Isatin derivative | Aniline derivative | Diethyl acetylenedicarboxylate | Brønsted acidic ionic liquid | Ultrasonic irradiation | 2′,5-dioxo-5H-spiro[furan-2,3′-indoline]-3-carboxylate | mdpi.com |
Aminomethylation and Condensation Reactions
Aminomethylation, commonly known as the Mannich reaction, is a fundamental method for introducing an aminomethyl group into a molecule. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. For isatin analogues, aminomethylation can occur at the N-1 position. frontiersin.org The reaction of an isatin derivative with a secondary amine in the absence of a strong base like NaH can lead to N-1 aminomethylation. frontiersin.org
Condensation reactions are also widely used to functionalize the isatin core, particularly at the C-3 carbonyl group. The Knoevenagel condensation, for instance, involves the reaction of the C-3 keto group with active methylene (B1212753) compounds. nih.gov Another common transformation is the formation of Schiff bases through the condensation of isatin derivatives with primary amines. biomedres.us For example, Schiff bases of isatin can be prepared by refluxing indol-2,3-dione with compounds like 3-amino-5-phenylpyrazole in an ethanol and acetic acid medium. biomedres.us These condensation reactions provide a straightforward route to a wide array of functionalized indoline-2,3-dione derivatives.
Table 5: Functionalization of the Indoline-2,3-dione Core
| Reaction Type | Position Functionalized | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Aminomethylation | N-1 | Secondary amine, Dichloromethane | N-Aminomethylated indoline (B122111) | frontiersin.org |
| Schiff Base Formation | C-3 | Primary amine (e.g., p-nitroaniline) | Isatin Schiff Base (Imines) | biomedres.us |
| Knoevenagel Condensation | C-3 | Active methylene compound | C-3 substituted indoline-2-one | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1,5 Dimethylindoline 2,3 Dione
Reactivity at the Dione (B5365651) Moiety
The adjacent carbonyl groups at the C-2 (amide) and C-3 (ketone) positions are the primary sites of reactivity. The C-3 keto group, in particular, behaves as a potent electrophile, readily undergoing attack by various nucleophiles and participating in condensation reactions.
Reactions with Nucleophiles
The isatin (B1672199) core is highly reactive towards nucleophiles, with the attack typically occurring at the C-3 carbonyl carbon. semanticscholar.org In the case of 1,5-dimethylindoline-2,3-dione, this reactivity is maintained.
One notable reaction involves the use of alkylating agents that possess acidic methylene (B1212753) groups, such as nitrobenzyl halides. In the presence of a strong base like sodium ethoxide, the reaction with isatin derivatives can lead to the formation of spiro-oxiranes. conicet.gov.ar The mechanism involves the generation of a carbanion from the alkylating agent, which then attacks the C-3 carbonyl. This is followed by an intramolecular cyclization to yield the epoxide. conicet.gov.ar The choice of base and solvent is critical; weaker bases like potassium carbonate tend to favor N-alkylation instead of epoxide formation. conicet.gov.ar
Another significant reaction at the C-3 position is the Morita–Baylis–Hillman (MBH) reaction. Isatin derivatives readily act as the electrophilic component in the Baylis-Hillman reaction when treated with acrylic acid derivatives in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). acs.org This reaction forms a C-C bond at the C-3 position, leading to the corresponding 3-hydroxy-2-methylene-3-indolinone adduct. acs.org
Furthermore, sequential nucleophilic addition and ring-expansion reactions have been explored for the isatin scaffold. For instance, α-diazophosphonates react with isatins in the presence of an inorganic base to form α-diazo-β-hydroxyphosphonate derivatives, which can be further transformed into quinoline-based structures. researchgate.net
Table 1: Nucleophilic Reactions at the C-3 Carbonyl of Isatin Derivatives
| Nucleophile/Reagent | Catalyst/Base | Product Type | Ref |
| Alkyl halides with acidic methylenes | Strong base (e.g., NaOEt) | Spiro-oxirane | conicet.gov.ar |
| Acrylic acid derivatives | DABCO | Baylis-Hillman adduct | acs.org |
| α-Diazophosphonates | Inorganic base | α-Diazo-β-hydroxyphosphonate | researchgate.net |
Role in Condensation Reactions
The C-3 keto group of this compound is reactive towards compounds containing active methylene groups in Knoevenagel-type condensation reactions. This reactivity is analogous to that of similar 1,3-dicarbonyl compounds like indane-1,3-dione, which readily condenses with aldehydes. nih.gov
A key application of this reactivity is in the synthesis of Schiff bases and hydrazones. For example, 5-methylisatin derivatives react with various substituted benzoylhydrazides. nih.gov In these reactions, the nucleophilic amino group of the hydrazide attacks the electrophilic C-3 carbonyl carbon of the isatin, followed by the elimination of a water molecule to form a C=N bond. This reaction is fundamental to creating diverse molecular scaffolds for various applications, including medicinal chemistry. nih.gov
Transformations of the Indoline (B122111) Ring System
Beyond the dione moiety, the indoline ring itself, including the N-substituted lactam and the substituted benzene (B151609) ring, can undergo several transformations.
Substitution Reactions (N-alkylation, Aromatic Electrophilic Substitution)
N-alkylation:
The title compound, this compound, is itself a product of N-alkylation. The synthesis typically starts from 5-methylisatin, which possesses an acidic N-H proton. cymitquimica.com The N-alkylation of isatins can be achieved using various methods. A common procedure involves treating the isatin with an alkyl halide (e.g., methyl iodide for the synthesis of the title compound) in the presence of a base like calcium hydride in a polar aprotic solvent such as DMF. acs.org Other methods utilize trichloroacetimidate electrophiles with a Lewis acid catalyst or employ asymmetric N-alkylation techniques using enals and a prolinol catalyst to achieve enantioselectivity. rsc.orgrsc.org
Table 2: Selected Methods for N-Alkylation of Isatins
| Alkylating Agent | Base/Catalyst | Description | Ref |
| Alkyl bromide/iodide | CaH₂ in DMF | General procedure for N-alkylation. | acs.org |
| Trichloroacetimidates | Lewis acid | Provides access to N-alkyl isatins, especially with precursors to stabilized carbocations. | rsc.org |
| Enals | Prolinol catalyst | Asymmetric method yielding chiral N-alkylated isatins with high enantioselectivity. | rsc.org |
Aromatic Electrophilic Substitution:
In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome on the 1,5-dimethylisatin ring is determined by the directing effects of the existing substituents. The aromatic ring has two substituents to consider: the C-5 methyl group and the fused N-acyl-α-keto ring system.
Methyl Group (at C-5): This is an activating group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho (C-4 and C-6) and para (C-7, though this position is part of the fused ring) positions. makingmolecules.com
N-Acyl Ring System: The carbonyl groups (especially the C-2 amide carbonyl) withdraw electron density from the aromatic ring through resonance, making the ring less reactive towards electrophiles. This deactivating effect directs incoming electrophiles to the meta position (C-6). youtube.com
Oxidation and Reduction Pathways
The indoline-2,3-dione core can undergo both oxidation and reduction, primarily involving the dione moiety or the aromatic ring.
Reduction: The partial reduction of the isatin core is a common transformation. The reduction of 1-methylisatin-3-oximes with zinc in an acidic medium has been reported to yield acetamidooxindoles. semanticscholar.org More generally, isatins can be reduced to form dioxindoles (reduction of the C-3 keto group to a hydroxyl group) or oxindoles (complete reduction of the C-3 keto group to a methylene group). semanticscholar.org
Oxidation: While isatins are often synthesized via the oxidation of indoles, the isatin ring itself can undergo oxidative transformations. semanticscholar.org For example, isatin undergoes anodic methoxylation in an acidic medium, resulting in dimethoxylation at the C-3a and C-7a positions, which disrupts the aromaticity of the benzene portion of the ring system. semanticscholar.org 5-Methylisatin is noted to be susceptible to various chemical reactions, including oxidation. cymitquimica.com
Cycloaddition Reactions of Related Dithiole-3-thiones
While not a direct reaction of this compound, the cycloaddition reactions of structurally related sulfur-containing heterocycles are of significant mechanistic interest. 3H-1,2-dithiole-3-thiones are known to undergo several types of reactions, including 1,3-dipolar cycloadditions. mdpi.com
These compounds can react with various dipolarophiles. For example, the reaction of 1,2-dithiole-3-thiones with nitrilimines proceeds as a 1,3-dipolar cycloaddition at the exocyclic thione group. This is often followed by a spontaneous rearrangement involving the opening of the dithiole ring and extrusion of a sulfur atom to form a stable 1,3,4-thiadiazole (B1197879) ring system. mdpi.com Another pathway involves [3+2] cycloaddition mechanisms, for instance, in the synthesis of 1,2-dithiole-3-thiones from cyclopropenthione derivatives and elemental sulfur. mdpi.com These reactions highlight the utility of the thione group in facilitating complex heterocyclic transformations. mdpi.com
Mechanistic Studies of Isatin-Based Reactions
Proposed Reaction Mechanisms for Novel Derivatives
The synthesis of novel and structurally complex derivatives from this compound often employs multicomponent reactions (MCRs), which offer high efficiency and atom economy by combining three or more reactants in a single step. nih.govresearchgate.net Among the most powerful of these methods is the 1,3-dipolar cycloaddition reaction, which provides access to a diverse range of five-membered heterocyclic compounds, particularly spirooxindoles. uevora.ptuevora.pt This reaction proceeds through the in situ generation of a highly reactive intermediate known as an azomethine ylide. wikipedia.orgnih.gov
A widely accepted mechanism for the synthesis of novel spiro[indoline-3,2'-pyrrolidine] derivatives from this compound involves a one-pot, three-component reaction with an α-amino acid and a dipolarophile (typically an electron-deficient alkene). The proposed mechanism unfolds in three primary stages:
Formation of a Transient Intermediate: The reaction is initiated by the nucleophilic attack of a secondary α-amino acid, such as sarcosine, on the electrophilic C3-carbonyl group of this compound. This is followed by an intramolecular cyclization and dehydration step, leading to the formation of a transient five-membered cyclic intermediate. nih.gov
Generation of the Azomethine Ylide: The cyclic intermediate is unstable and undergoes a spontaneous, thermal decarboxylation (loss of CO2). nih.gov This step is typically the rate-determining step of the sequence and results in the formation of a reactive azomethine ylide. researchgate.net An azomethine ylide is a nitrogen-based 1,3-dipole, characterized by a zwitterionic structure with the negative charge delocalized over the two carbon atoms and a positive charge on the central nitrogen atom. wikipedia.org
[3+2] Cycloaddition: The generated azomethine ylide is immediately trapped by a dipolarophile present in the reaction mixture. This final step is a concerted pericyclic reaction known as a [3+2] cycloaddition or Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org The 4π electrons of the azomethine ylide and the 2π electrons of the dipolarophile's double bond interact to form a new five-membered pyrrolidine ring, which is spiro-fused to the oxindole (B195798) core at the C3 position. This cycloaddition step is generally highly regio- and stereoselective, allowing for the controlled synthesis of complex molecular architectures. wikipedia.orgslideshare.net
Table 1: Components and Products in the 1,3-Dipolar Cycloaddition Reaction
This interactive table outlines the key reactants involved in the proposed mechanistic pathway and the resulting class of novel compounds.
| Isatin Reactant | α-Amino Acid | Dipolarophile Example | Resulting Novel Derivative |
| This compound | Sarcosine | (E)-Chalcone | Spiro[indoline-3,2'-pyrrolidine] |
| This compound | L-proline | Dimethyl acetylenedicarboxylate | Spiro[indoline-3,2'-pyrrolizidine] |
| This compound | Thioproline | 1,4-Naphthoquinone | Spiro[benzo[f]thiazolo[4,3-a]isoindole-5,3'-indoline] |
Advanced Spectroscopic and Analytical Characterization Techniques in 1,5 Dimethylindoline 2,3 Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1,5-Dimethylindoline-2,3-dione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are utilized for comprehensive structural assignment.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon framework of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal connectivity between neighboring protons.
Spectroscopic data has been reported in different deuterated solvents, which can slightly influence the chemical shifts of the nuclei. In Deuterated Chloroform (CDCl₃), the aromatic protons appear as a multiplet between δ 7.42 and 7.28 ppm, with a distinct doublet at δ 6.79 ppm (J = 8.0 Hz). rsc.org The two methyl groups, one attached to the nitrogen (N-CH₃) and the other to the aromatic ring (C5-CH₃), resonate as singlets at approximately δ 3.23 ppm and δ 2.34 ppm, respectively. rsc.orgtudelft.nlscholaris.ca
In Deuterated Dimethyl Sulfoxide (DMSO-d₆), the aromatic protons are observed as multiplets between δ 7.51-7.45 ppm and at δ 7.35 ppm, and a doublet at δ 7.03 ppm (J = 8.0 Hz). amazonaws.com The methyl singlets for the N-CH₃ and C5-CH₃ groups appear at δ 3.11 ppm and δ 2.28 ppm, respectively. amazonaws.com
The ¹³C NMR spectrum in DMSO-d₆ shows ten distinct carbon signals. amazonaws.com The two carbonyl carbons (C=O) of the dione (B5365651) moiety are found at δ 184.13 and δ 158.66 ppm. amazonaws.com The aromatic carbons resonate in the typical downfield region, while the methyl carbons attached to the nitrogen and the aromatic ring are observed at δ 26.47 ppm and δ 20.53 ppm, respectively. amazonaws.com
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | CDCl₃ | 7.42-7.28 | m | Aromatic (H-4, H-6) |
| ¹H | CDCl₃ | 6.79 | d, J = 8.0 | Aromatic (H-7) |
| ¹H | CDCl₃ | 3.23 | s | N-CH₃ |
| ¹H | CDCl₃ | 2.34 | s | C5-CH₃ |
| ¹H | DMSO-d₆ | 7.51-7.45 | m | Aromatic (H-6) |
| ¹H | DMSO-d₆ | 7.35 | m | Aromatic (H-4) |
| ¹H | DMSO-d₆ | 7.03 | d, J = 8.0 | Aromatic (H-7) |
| ¹H | DMSO-d₆ | 3.11 | s | N-CH₃ |
| ¹H | DMSO-d₆ | 2.28 | s | C5-CH₃ |
| ¹³C | DMSO-d₆ | 184.13 | C-3 (C=O) | |
| ¹³C | DMSO-d₆ | 158.66 | C-2 (C=O) | |
| ¹³C | DMSO-d₆ | 149.69 | C-7a | |
| ¹³C | DMSO-d₆ | 138.87 | C-6 | |
| ¹³C | DMSO-d₆ | 133.00 | C-5 | |
| ¹³C | DMSO-d₆ | 124.96 | C-4 | |
| ¹³C | DMSO-d₆ | 117.78 | C-3a | |
| ¹³C | DMSO-d₆ | 110.86 | C-7 | |
| ¹³C | DMSO-d₆ | 26.47 | N-CH₃ | |
| ¹³C | DMSO-d₆ | 20.53 | C5-CH₃ |
Advanced 2D NMR Techniques (e.g., DEPT, HSQC)
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.
Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-135 experiment for this compound, the two methyl carbons (N-CH₃ and C5-CH₃) and the three aromatic methine carbons (C-4, C-6, C-7) would appear as positive signals. Since there are no methylene groups in the molecule, no negative signals would be observed. Quaternary carbons, including the carbonyls and the ring-junction carbons, are not visible in DEPT spectra.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of the N-CH₃ group (δ ~3.1-3.2 ppm) to its corresponding carbon signal (δ ~26.5 ppm). Similarly, it would link the C5-CH₃ protons (δ ~2.3 ppm) to their carbon (δ ~20.5 ppm), and each aromatic proton to its respective aromatic carbon. This technique is invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, HRMS analysis using Electrospray Ionization (ESI) has been performed. amazonaws.com The calculated exact mass for the molecular ion [M]⁺ of C₁₀H₉NO₂ is 175.0633. amazonaws.com The experimentally found mass of 175.0638 is in close agreement, confirming the molecular formula of the compound. amazonaws.com
FAB Mass and MALDI-TOF Techniques
Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are soft ionization techniques often used for larger, non-volatile, or thermally unstable molecules. While detailed FAB-MS or MALDI-TOF studies specifically for this compound are not extensively reported in the searched literature, these techniques could be applied, for instance, in the analysis of derivatives or reaction products of the compound. FAB-MS involves bombarding a sample dissolved in a non-volatile matrix (like glycerol) with a high-energy beam of atoms, while MALDI-TOF uses a laser to desorb and ionize sample molecules co-crystallized with a matrix, with ions being analyzed by a time-of-flight detector.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. The IR spectrum of this compound, recorded using a KBr pellet, shows several key absorption bands. amazonaws.com The most prominent are the strong stretching vibrations for the two carbonyl (C=O) groups of the dione functionality, which appear at 1735 cm⁻¹ and 1724 cm⁻¹. amazonaws.com The spectrum also displays bands corresponding to C-H stretching of the methyl and aromatic groups (e.g., 2921 cm⁻¹) and C=C stretching within the aromatic ring (1618 cm⁻¹ and 1599 cm⁻¹). amazonaws.com
| Wavenumber (νₘₐₓ, cm⁻¹) | Vibrational Assignment |
|---|---|
| 3553, 3474, 3414 | (Overtone/Combination Bands) |
| 2921 | C-H Stretch (Aliphatic/Aromatic) |
| 1735, 1724 | C=O Stretch (Dione) |
| 1618, 1599 | C=C Stretch (Aromatic) |
| 1496 | C=C Stretch (Aromatic) |
| 1332 | C-N Stretch / C-H Bend |
| 1147, 1112, 1078, 1054 | C-H In-plane Bending |
| 827, 812 | C-H Out-of-plane Bending |
FT-IR for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features. The most prominent of these are the strong absorptions from the two carbonyl (C=O) groups of the dione framework. In related isoindole-1,3-dione derivatives, these C=O stretching vibrations typically appear in the range of 1699 to 1779 cm⁻¹.
Other significant absorptions include C-H stretching vibrations from the aromatic ring and the two methyl groups. Aromatic C-H stretches are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below this value biointerfaceresearch.com. Stretching vibrations of the C=C bonds within the aromatic ring are also expected in the 1600-1400 cm⁻¹ region.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | C-H Stretch | Methyl (CH₃) Groups |
| 1750 - 1700 | C=O Stretch | Dione (Ketone) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1470 - 1430 | C-H Bend | Methyl (CH₃) Groups |
| 1380 - 1340 | C-N Stretch | Tertiary Amine (N-CH₃) |
UV-Vis Absorption and Emission Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore of this compound, which includes the conjugated system of the benzene (B151609) ring fused to the α-dicarbonyl moiety, is expected to give rise to distinct absorption bands. These typically correspond to π→π* transitions, associated with the promotion of electrons in the aromatic and carbonyl π-systems to higher energy orbitals, and n→π* transitions, involving the non-bonding electrons on the carbonyl oxygen atoms.
| Wavelength (λmax) | Molar Extinction Coefficient (log ε) | Solvent |
|---|---|---|
| 245 nm | 4.2 | Ethanol |
| 295 nm | 3.7 | Ethanol |
| 420 nm | 2.5 | Ethanol |
X-ray Crystallography for Solid-State Structure Determination
Crystal Structure Analysis of this compound Complexes
A review of published scientific literature did not yield any specific crystal structures for metal complexes formed with this compound acting as a ligand. The dione oxygen atoms provide potential coordination sites for metal ions, suggesting the compound could form various metal complexes. However, detailed structural analysis of such complexes via X-ray crystallography has not been reported in the available research.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₃NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.6122 (15) |
| b (Å) | 8.3882 (9) |
| c (Å) | 20.911 (2) |
| Volume (ų) | 2563.1 (5) |
Chromatographic Methods in Isolation and Purity Assessment
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity and speed in monitoring the progress of a reaction. In the synthesis of N-substituted isatins, including derivatives of this compound, TLC is routinely employed to track the conversion of starting materials into the desired product. researchgate.net
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at various time intervals. The plate is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture to those of the starting materials, chemists can visualize the disappearance of the reactants and the appearance of a new spot corresponding to the product. researchgate.netresearchgate.net This allows for the determination of the optimal reaction time and confirms the reaction's completion before proceeding with work-up and purification procedures. researchgate.net Visualization is often achieved under UV light, where the conjugated system of the indoline-2,3-dione ring typically allows the compound to be seen as a dark spot. researchgate.net
Column Chromatography for Product Purification
Column chromatography stands as a cornerstone technique for the purification of this compound from crude reaction mixtures. This method leverages the differential adsorption of the compound and impurities onto a solid stationary phase as a liquid mobile phase percolates through it. The choice of stationary and mobile phases is critical for achieving effective separation.
In the purification of isatin (B1672199) derivatives, including this compound, silica gel is the most commonly employed stationary phase due to its polarity and ability to separate compounds with varying polarities. The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent and a slightly more polar solvent. The ratio of these solvents is optimized to ensure that the target compound moves through the column at an appropriate rate, allowing for its separation from less polar and more polar impurities.
Detailed research findings from studies on closely related isatin analogs provide a strong basis for the purification strategy for this compound. For instance, in the synthesis of N-alkylisatins, crude products are often purified by silica gel column chromatography. A common eluent system for these separations is a mixture of ethyl acetate (B1210297) and hexane. Similarly, the purification of 5-methylisatin, a structural precursor to the target compound, has been successfully achieved using a petroleum ether/ethyl acetate solvent system.
The general procedure involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude this compound, dissolved in a minimal amount of a suitable solvent, is then carefully loaded onto the top of the silica gel bed. The elution process begins with a solvent system of low polarity, which allows for the removal of non-polar impurities. The polarity of the eluent is gradually increased, typically by increasing the proportion of the more polar solvent in the mixture. This gradient elution allows for the sequential separation of compounds based on their affinity for the stationary phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure this compound.
Below are interactive data tables summarizing typical conditions used for the column chromatographic purification of isatin derivatives, which are directly applicable to this compound.
Table 1: Typical Stationary and Mobile Phases for Isatin Derivative Purification
| Stationary Phase | Common Mobile Phase Systems (v/v) | Applicability to this compound |
| Silica Gel (60-120 mesh) | Hexane / Ethyl Acetate | High |
| Silica Gel (60-120 mesh) | Petroleum Ether / Ethyl Acetate | High |
| Silica Gel (60-120 mesh) | Dichloromethane / Ethyl Acetate | Moderate |
| Alumina (Neutral) | Hexane / Ethyl Acetate | Moderate |
Table 2: Exemplary Elution Conditions from Related Compound Purifications
| Compound | Stationary Phase | Eluent System (v/v) | Reference Analogy |
| N-Alkylisatins | Silica Gel | Ethyl Acetate / Hexane (e.g., 20:80) | High |
| 5-Methylisatin | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 4:1) | High |
| Indoline-2-thiones | Silica Gel | Hexane / Ethyl Acetate (gradient) | Moderate |
| Indolin-3-ones | Silica Gel | Ethyl Acetate / Hexane (e.g., 12:82 to 25:75) | Moderate |
Biological Activities and Mechanistic Pathways of 1,5 Dimethylindoline 2,3 Dione Derivatives
Antineoplastic and Anticancer Potency
Derivatives of the indoline-2,3-dione core structure have demonstrated significant potential as anticancer agents. Their activity stems from the ability to interact with multiple targets involved in cancer cell proliferation, survival, and metastasis. The following sections delve into the specific mechanisms through which these compounds exhibit their antineoplastic effects.
Inhibition of Kinase Domains (e.g., c-KIT, Bruton's Tyrosine Kinase)
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of RTK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.
c-KIT Kinase: The c-KIT receptor tyrosine kinase is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST) and certain types of leukemia. nih.gov The indolin-2-one scaffold is a core component of several FDA-approved RTK inhibitors that exhibit profound inhibitory effects on c-KIT. nih.gov Molecular docking studies have shown that indoline-2,3-dione derivatives can display binding affinities to the c-KIT kinase domain similar to established inhibitors like Sunitinib. nih.govmdpi.com This suggests that derivatives of 1,5-Dimethylindoline-2,3-dione could potentially act as c-KIT inhibitors, thereby disrupting downstream signaling pathways essential for cancer cell survival and proliferation. nih.gov Small molecule tyrosine kinase inhibitors often target the ATP-binding pocket of c-Kit, and many potent inhibitors share common pharmacophoric features, including a nitrogen heterocycle head, a linker, a hinge binding feature, and a tail ring.
Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase primarily expressed in B-cells and is a critical component of the B-cell receptor (BCR) signaling pathway. chemrxiv.org Its dysregulation is implicated in various B-cell malignancies. chemrxiv.org While direct evidence for this compound derivatives as BTK inhibitors is still emerging, the broader class of oxindole (B195798) derivatives has been explored for this purpose. chemrxiv.org Novel oxindole-based compounds have been designed and shown to exhibit potent activity against BTK-expressing cancer cell lines. chemrxiv.org Given the structural similarities, it is plausible that derivatives of this compound could be developed as BTK inhibitors for the treatment of hematological malignancies.
Modulation of Cell Proliferation and Apoptosis
A hallmark of cancer is uncontrolled cell proliferation and the evasion of programmed cell death, or apoptosis. Many anticancer agents function by halting the cell cycle and inducing apoptosis in malignant cells.
Derivatives of the parent compound, indoline-2,3-dione (isatin), have been shown to possess cytotoxic and anticancer activities against various cancer cell lines. osti.gov These compounds can induce apoptosis, a process characterized by morphological changes such as chromatin condensation. osti.gov For instance, a new series of 1,5-disubstituted indolin-2,3-diones demonstrated promising inhibition of cell growth in the human acute promyelocytic leukemia (HL-60) cell line. nih.gov Specifically, compounds with a benzyl (B1604629) substituent at the N-1 position of the indolin-2,3-dione ring showed more potent antiproliferative activity. nih.gov One derivative, compound 8l, inhibited cell growth by 50% at a concentration of 0.07 μM. nih.gov Furthermore, spiroindolinone derivatives have been developed that can induce wild-type p53 accumulation, leading to the upregulation of p53 target genes like p21 and PUMA, which in turn inhibit cancer cell proliferation and trigger apoptosis. mdpi.com
Effects on Cancer Cell Lines (e.g., Breast, Colon, Renal, CNS)
The anticancer potential of indoline-2,3-dione derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
Research has shown that molecular hybrids of indolin-2-one with 1,3,4-thiadiazole (B1197879) and aziridine (B145994) exhibit broad-spectrum activity against the NCI-60 human cancer cell line panel. nih.govmdpi.com For example, one 1,3,4-thiadiazole hybrid showed potent activity against a panel of breast cancer cell lines with an IC50 of 1.47 μM, while an aziridine hybrid displayed high inhibition of a colon cancer cell line panel with an IC50 of 1.40 μM. nih.govmdpi.com In cellular studies, a potent mechanism-based inhibitor derived from 5-methoxy-1,2-dimethyl-3-(4-nitrophenoxymethyl)indole-4,7-dione has been shown to inhibit NAD(P)H:Quinone Oxidoreductase 1 (NQO1) at low nanomolar concentrations in human breast and colon cancer cell lines. nih.gov
| Compound Type | Cancer Cell Line Panel | Activity | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole Hybrid of Indolin-2-one | Breast Cancer | IC50 = 1.47 μM | nih.govmdpi.com |
| Aziridine Hybrid of Indolin-2-one | Colon Cancer | IC50 = 1.40 μM | nih.govmdpi.com |
| 1,5-Disubstituted Indolin-2,3-diones | Human Acute Promyelocytic Leukemia (HL-60) | IC50 of 0.07 μM for compound 8l | nih.gov |
Dual Enzyme Inhibition (e.g., 5-LOX/sEH)
A multitargeted approach to drug design is a promising strategy for developing anti-inflammatory and anticancer agents. nih.gov The simultaneous inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) is one such approach. nih.govacs.org 5-LOX is involved in the production of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). acs.orgnih.gov Dual inhibition of these enzymes can therefore block pro-inflammatory pathways while enhancing anti-inflammatory ones. acs.org
In this context, this compound has been synthesized as an intermediate in the development of indoline-based dual 5-LOX/sEH inhibitors. acs.org While the direct dual inhibitory activity of this compound itself was not the focus, its derivatives have shown significant promise. nih.govacs.org For example, an indoline (B122111) derivative, compound 73, demonstrated potent dual inhibition with IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH. nih.govacs.org This highlights the potential of the this compound scaffold as a starting point for designing potent dual-action anti-inflammatory and potentially anticancer agents.
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Indoline Derivative 73 | 5-LOX | 0.41 ± 0.01 | nih.govacs.org |
| sEH | 0.43 ± 0.10 | nih.govacs.org |
Modulation of p53 Pathways
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by regulating the cell cycle, DNA repair, and apoptosis. nih.govbeilstein-journals.org In many cancers, p53 is inactivated, often through overexpression of its negative regulators, MDM2 and MDMX. nih.gov Restoring p53 function by inhibiting the p53-MDM2 interaction is a key strategy in cancer therapy.
Indolone and spiro-oxindole derivatives have emerged as potent inhibitors of the p53-MDM2 interaction. nih.govnih.gov For instance, a series of novel indolone derivatives were synthesized and evaluated for their binding affinities to MDM2. nih.gov One compound, A13, exhibited a high affinity for MDM2 with a Ki of 0.031 μM and was also a potent agent against HCT116, MCF7, and A549 cancer cells. nih.gov Western blot analysis confirmed that this compound upregulated the expression of p53, MDM2, and MDMX. nih.gov Another study on [indoline-3,2'-thiazolidine]-based derivatives showed that compound 4n could inhibit the p53-MDM2 interaction by 30% at 5 μM and induce the accumulation of p53 protein at a concentration of 50 nM, leading to significant apoptotic cell death. nih.gov These findings suggest that the this compound scaffold could be a valuable template for developing novel p53-MDM2 interaction inhibitors.
Inhibition of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity
NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is overexpressed in many solid tumors, including those of the breast, lung, colon, and brain. mdpi.com While it has a protective role against oxidative stress, its high levels in cancer cells can be exploited for therapeutic purposes. scbt.com Inhibition of NQO1 has been shown to kill pancreatic cancer cells. nih.gov
Derivatives of 1,2-dimethylindole-4,7-dione have been synthesized and evaluated as mechanism-based inhibitors of NQO1. nih.gov These indolequinones have demonstrated the ability to inhibit purified human NQO1. nih.gov One potent inhibitor, 5-methoxy-1,2-dimethyl-3-(4-nitrophenoxymethyl)indole-4,7-dione, also known as ES936, has been shown to inhibit NQO1 at low nanomolar concentrations in human breast and colon cancer cell lines. nih.gov Although NQO1 inhibition did not always correlate directly with growth inhibitory activity in all cell lines, these findings indicate that targets in addition to NQO1 may contribute to the potent activity of this class of compounds. nih.gov
Antimicrobial Efficacy
Isatin (B1672199) and its derivatives are recognized for their promising antimicrobial properties, demonstrating effectiveness against a range of bacteria and fungi. eurekaselect.com The core isatin structure serves as a versatile scaffold for the development of new antimicrobial agents to combat the growing challenge of microbial resistance. eurekaselect.comresearchgate.net
Isatin derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. eurekaselect.com Studies have shown that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov For instance, some synthesized Schiff base derivatives of isatin showed greater potency against Gram-positive bacteria compared to Gram-negative ones. nih.gov One particular compound displayed higher antimicrobial activity than the standard drug amoxicillin (B794) against Staphylococcus aureus at a concentration of 16 µg/mL and against Escherichia coli at 1 µg/mL. nih.gov
The antibacterial effect is often influenced by the specific substitutions on the isatin ring. brieflands.com For example, compounds with 5-Br (bromo) substitution have been reported to show favorable antimicrobial activity. brieflands.com The versatility of the isatin core allows for modifications at various positions (N1, C2, and C3) to create derivatives with enhanced antibacterial action. researchgate.net Research has explored a variety of isatin hybrids, including those combined with azoles, quinolones, and hydrazones, to develop agents with higher potency and a broader spectrum of action. nih.gov
| Bacterial Strain | Type | Observed Activity of Isatin Derivatives | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Potent activity observed; some derivatives more effective than standard antibiotics. nih.govmdpi.com | nih.govmdpi.com |
| Bacillus subtilis | Gram-Positive | Moderate to significant activity reported for various derivatives. nih.gov | nih.gov |
| Enterococcus faecalis | Gram-Positive | Some spiro-indoline-dione derivatives showed strong activity. nih.gov | nih.gov |
| Escherichia coli | Gram-Negative | Activity varies; some derivatives show high potency at low concentrations. nih.gov | nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Significant activity demonstrated by certain synthesized compounds. nih.gov | nih.gov |
| Salmonella typhi | Gram-Negative | Some derivatives were found to be highly active, with inhibition zones greater than the standard drug. nih.gov | nih.gov |
In addition to their antibacterial effects, isatin derivatives have been evaluated for their antifungal capabilities against various pathogenic fungi. benthamdirect.comijpcbs.com Research has shown that these compounds can inhibit the growth of fungi such as Candida albicans, Aspergillus niger, Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme. brieflands.combenthamdirect.com
The effectiveness of these derivatives is often structure-dependent. For instance, a study found that 3-(2-Oxo-2-phenylethylidene) indolin-2-one demonstrated significant mycelium inhibition against several tested rice fungi. benthamdirect.com Another study reported that isatin derivatives with substitutions at the 5th position, such as with chlorine, bromine, or fluorine, produced more active antifungal compounds. brieflands.com Specifically, certain derivatives showed high activity against C. albicans and good activity against A. niger. brieflands.com The development of novel isatin-decorated thiazole (B1198619) derivatives has also yielded compounds with potent antifungal activities against Candida albicans, in some cases equivalent to the reference drug Nystatin. nih.gov
| Fungal Strain | Observed Activity of Isatin Derivatives | Reference |
|---|---|---|
| Candida albicans | Derivatives with 5-Br, 5-Cl, and 5-F substitutions showed the highest activity. brieflands.com Some thiazole derivatives showed activity equivalent to Nystatin. nih.gov | brieflands.comnih.gov |
| Aspergillus niger | Good activity was observed for several synthesized derivatives. brieflands.com | brieflands.com |
| Trichophyton longifusus | One compound exhibited 70% inhibition. nih.gov | nih.gov |
| Microsporum canis | One derivative showed significant inhibition (90%). nih.gov | nih.gov |
| Aspergillus flavus | A synthesized compound displayed significant inhibition (90%). nih.gov | nih.gov |
| Fusarium solani | Active against this pathogen, with inhibition ranging from 10-90%. nih.gov | nih.gov |
The antimicrobial activity of isatin derivatives is believed to occur through various mechanisms. One proposed mechanism is the inhibition of essential microbial enzymes. nih.gov Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of DNA, RNA, and proteins, making it a critical target for antimicrobial drugs. patsnap.comwikipedia.org DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a necessary step for cell proliferation in both prokaryotes and eukaryotes. nih.gov Inhibitors of this enzyme, known as antifolates, can disrupt these vital processes, leading to the cessation of growth and division in pathogens. wikipedia.org
Compounds like trimethoprim (B1683648) are well-known selective inhibitors of bacterial DHFR. scbt.com The principle of targeting DHFR has been successfully applied in developing antibacterial, antifungal, and antimalarial agents. nih.gov While direct studies on this compound are limited, the broader class of isatin derivatives is being investigated for this inhibitory pathway. Other potential mechanisms for isatin derivatives include the inhibition of bacterial cell wall synthesis and the disruption of bacterial cell fusion. nih.gov Some derivatives are also thought to act as efflux pump inhibitors, counteracting a common bacterial resistance mechanism. mdpi.com
Antiviral Applications
The isatin scaffold has proven to be a valuable template in the discovery of antiviral agents. nih.gov For over five decades, functionalized isatin derivatives have demonstrated remarkable and broad-spectrum antiviral properties against a variety of viruses. nih.govnih.gov
The emergence of the COVID-19 pandemic, caused by the SARS-CoV-2 virus, spurred intensive efforts to identify effective antiviral therapies. nih.gov Isatin derivatives quickly became a focus of this research due to their established antiviral potential. scielo.br The SARS-CoV-2 main protease (Mpro or 3CLpro) is considered a primary therapeutic target because of its essential role in the viral replication cycle. nih.gov
Several studies have designed and synthesized isatin derivatives as potential inhibitors of this key enzyme. nih.gov For example, a series of N-substituted isatin derivatives were developed and showed potent inhibition of the SARS-CoV-2 main protease. nih.gov In silico studies, such as molecular docking, have also been employed to screen libraries of isatin derivatives against viral targets like the non-structural protein 3 (NSP3), identifying candidates with high binding affinity. researchgate.net These computational approaches help in understanding the molecular interactions, such as hydrogen bonding and hydrophobic interactions, between the isatin derivatives and the binding pockets of viral proteins. nih.govresearchgate.net Such research has identified substituted isatins as a promising starting point for the development of new anti-SARS-CoV-2 agents. scielo.br
The antiviral activity of the isatin core is not limited to coronaviruses. Suitably functionalized isatin derivatives have shown remarkable broad-spectrum antiviral properties over the last 50 years. consensus.app The isatin heterocycle offers significant opportunities for drug discovery, and its derivatives have been investigated for activity against a wide range of viruses. nih.gov
For instance, hybrids of isatin-β-thiosemicarbazone have been evaluated for their anti-chikungunya virus activity, showing an ability to significantly inhibit viral replication. nih.gov The versatility of the isatin structure allows for the development of compounds that can potentially target various viral enzymes and processes. nih.gov The accumulated research on structure-activity relationships (SARs) provides a valuable platform for medicinal chemists to design more potent and cost-effective antiviral therapies based on the isatin template. nih.govnih.gov
Anti-inflammatory Response Modulation
Derivatives of the indoline-2,3-dione scaffold, to which this compound belongs, have demonstrated notable anti-inflammatory activities through various mechanistic pathways. Research has shown that these compounds can modulate the production of key inflammatory mediators. For instance, certain 3-substituted-indolin-2-one derivatives have been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The anti-inflammatory effects are also linked to the inhibition of nitric oxide production, a key molecule in the inflammatory cascade. nih.gov
The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) biosynthesis. researchgate.net Studies on related isoindoline-1,3-dione derivatives revealed that they exhibit inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.netarabjchem.org This dual inhibition suggests a broad-spectrum anti-inflammatory potential. The anti-inflammatory action of some indole-imidazolidine hybrids is evidenced by a reduction in leukocyte migration and the diminished release of TNF-α and IL-1β in animal models of inflammation. nih.gov By targeting these fundamental components of the inflammatory response, such as cytokine release and enzymatic activity, indoline-2,3-dione derivatives can effectively modulate inflammatory processes. nih.govnih.gov
| Compound | Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
|---|---|---|---|
| ZM2 | 5 | 51% | 40% |
| ZM3 | 5 | 44% | 46% |
| ZM4 | 5 | 38% | 91% |
| ZM5 | 5 | 49% | 51% |
| Diclofenac (Standard) | 5 | 98% | - |
| Celecoxib (Standard) | 5 | - | 98% |
Data sourced from research on aminoacetylenic isoindoline-1,3-diones. arabjchem.org
Antioxidant Capacity and Cellular Protection
The indole-2,3-dione structure is a recognized scaffold for compounds with significant antioxidant properties. semanticscholar.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. jocpr.com Derivatives of indole-2,3-dione have been shown to possess potent free radical scavenging capabilities, which is a key mechanism of antioxidant action. semanticscholar.orgresearchgate.net
The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. jocpr.commdpi.com In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. jocpr.com Studies on newly synthesized pyrazoline derivatives of indole-2,3-dione have confirmed their potential as effective antioxidant agents. researchgate.net Furthermore, lead optimization studies on certain indoline-2,3-dione derivatives have yielded compounds with a significant antioxidant profile alongside their primary biological activities, suggesting a dual therapeutic benefit. nih.gov This capacity for cellular protection by mitigating oxidative stress highlights another important biological dimension of this class of compounds. semanticscholar.org
Neurological System Interactions
Monoamine oxidases (MAOs) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com The inhibition of these enzymes, particularly the MAO-B isoform, is a key therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease, as it increases dopamine levels in the brain. nih.govmdpi.compatsnap.com
A range of indole (B1671886) derivatives have been synthesized and evaluated as inhibitors of MAO-A and MAO-B. nih.gov In general, many of these derivatives have been found to be potent and selective inhibitors of MAO-B, with inhibitory constants (Ki) in the nanomolar to micromolar range. nih.gov For example, kinetic studies of novel indole-based molecules revealed a competitive mode of inhibition for MAO-B, with some compounds showing remarkable selectivity for the B isoform over the A isoform. nih.gov This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition. The development of reversible and selective MAO-B inhibitors from the indoline scaffold represents a promising avenue for therapies targeting neurological disorders. nih.govmdpi.com
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| S5 | 3.857 | 0.203 | 19.04 |
| S15 | 3.691 | >10 | - |
| S16 | >10 | 0.979 | >10.21 |
IC₅₀ values represent the concentration required for 50% inhibition. The Selectivity Index is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). Data sourced from research on pyridazinobenzylpiperidine derivatives as MAO inhibitors. mdpi.com
Enzyme Inhibition Beyond Traditional Targets
Inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is an established therapeutic approach for managing type 2 diabetes. nih.govnih.gov By slowing the breakdown of complex carbohydrates into absorbable glucose, these inhibitors can reduce post-meal blood sugar spikes. nih.gov
Novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. acs.org Several of these compounds have demonstrated potent inhibition of both α-glucosidase and α-amylase, with some analogues showing significantly greater potency than the standard drug, acarbose. acs.org For instance, one study found that specific chloro-substituted isatin derivatives bearing a sulfonamide moiety exhibited IC₅₀ values in the low micromolar range against both enzymes. acs.org Molecular modeling studies suggest that these derivatives can bind effectively within the active sites of the enzymes, indicating their potential as suitable inhibitors for diabetes management. acs.org This line of research expands the therapeutic applicability of the indoline-2,3-dione scaffold into metabolic disorders.
| Compound Analogue | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|
| 1 | 1.10 ± 0.10 | 1.30 ± 0.10 |
| 6 | 1.20 ± 0.10 | 1.60 ± 0.10 |
| 11 | 0.90 ± 0.10 | 1.10 ± 0.10 |
| Acarbose (Standard) | 11.50 ± 0.30 | 12.20 ± 0.30 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from research on indoline-2,3-dione-based benzene sulfonamide derivatives. acs.org
Structure Activity Relationship Sar Studies and Rational Design
Impact of Substituents on Biological Potency and Selectivity
The biological profile of indoline-2,3-dione derivatives is highly dependent on the nature and position of substituents on the core structure. Alterations can dramatically affect interactions with biological targets, thereby influencing efficacy and selectivity. nih.gov
The placement of methyl groups on the isatin (B1672199) ring is a key strategy in modulating bioactivity. SAR studies have revealed that methylation at specific positions can significantly enhance or alter the pharmacological effects of the parent compound.
Methylation at C-5: The presence of a methyl group at the C-5 position, as seen in 5-methylisatin, has been a focus of research for developing potent enzyme inhibitors. Studies targeting cyclin-dependent kinase 2 (CDK2), a crucial regulator in the cell cycle, have utilized 5-methylisatin derivatives. researchgate.netmdpi.com Docking studies show that the 5-methylisatin core fits tightly into the hydrophobic pocket of the CDK2 active site. mdpi.com The addition of various benzoylhydrazide substituents to this core has led to the development of promising CDK2 inhibitors for cancer therapy. researchgate.net In other contexts, such as the inhibition of monoamine oxidase (MAO), substitution at the C-5 position has been shown to improve the inhibitory potency of isatin analogues. nih.gov
Methylation at N-1: N-alkylation, including methylation at the N-1 position, is a common modification that often enhances antibacterial activity. nih.gov For instance, N-methylisatin has been shown to have increased affinity toward MAO-B compared to unsubstituted isatin. nih.gov This modification is also used as a foundational step in the synthesis of more complex derivatives, such as spirooxindoles and Schiff bases with potential antibacterial properties. chemicalbook.com The N-1 position is frequently targeted for linking the isatin core to other pharmacophores in molecular hybridization approaches. nih.gov
The following table summarizes the observed effects of methyl group substitution at different positions on the indoline-2,3-dione scaffold based on various research findings.
| Position of Methyl Group | Observed Impact on Bioactivity | Target/Application Examples |
| C-5 | Enhances binding to hydrophobic pockets of enzymes. | Cyclin-dependent kinase 2 (CDK2) inhibition. researchgate.netmdpi.com |
| Improves inhibitory potency. | Monoamine oxidase (MAO) inhibition. nih.gov | |
| N-1 | Can increase affinity for specific enzyme isoforms. | Increased affinity for MAO-B. nih.gov |
| Often enhances antibacterial activity. | General antibacterial agents. nih.gov | |
| Serves as a key attachment point for hybridization. | Anticancer and anticonvulsant agents. nih.gov |
This table is based on data from multiple sources and provides a generalized overview of SAR findings.
The indoline-2,3-dione moiety itself is a critical pharmacophore that facilitates interactions with various enzymes. Its structure, featuring a planar aromatic ring fused to a five-membered ring with two carbonyl groups, allows for multiple points of interaction within an enzyme's active site.
The core skeleton is known to interact with enzymes like α-glucosidase and α-amylase. nih.gov The binding mechanism often involves the isatin moiety entering a polar region of the enzyme's substrate cavity. Specifically, the C-2 carbonyl oxygen and the NH group of the dioxoindolyl ring can form hydrogen bonds with ordered water molecules or amino acid residues within the active site. acs.org For example, in studies with monoamine oxidase B (MAO-B), the isatin moiety binds near the FAD cofactor and an "aromatic sandwich" formed by tyrosine residues. acs.org Molecular docking studies have further elucidated these interactions, showing hydrogen bond formation with key amino acid residues in the active sites of enzymes like COX-2 and penicillin-binding proteins. iucr.orgnih.gov The electron distribution across the isatin ring system, which can be modulated by substituents, makes it susceptible to various bonding interactions, playing a vital role in enzyme inhibition. nih.gov
Design Principles for Enhanced Pharmacological Profiles
To improve the therapeutic potential of isatin-based compounds, medicinal chemists employ several rational design strategies. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties by modifying the core scaffold.
Molecular hybridization is a strategy that combines two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced affinity and efficacy. researchgate.net This approach has been successfully applied to the indoline-2,3-dione scaffold.
Thiadiazole Hybrids: Isatin has been hybridized with the 1,3,4-thiadiazole (B1197879) moiety to create novel anticancer agents. nih.gov Schiff bases formed between indolin-2,3-diones and 5-amino-1,3,4-thiadiazole-2-thiol have been synthesized and evaluated for their activity against human cancer cell lines. nih.gov Some of these hybrids have shown promising results as inhibitors of the c-KIT kinase domain. nih.gov
Aziridine (B145994) Hybrids: The aziridine ring has also been incorporated into indolin-2-one structures to develop compounds with anticancer potential. nih.gov
Triazole Hybrids: The 1,2,3-triazole ring is a privileged linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. researchgate.net Numerous isatin-1,2,3-triazole hybrids have been developed and shown to possess a broad spectrum of biological activities, including potent anti-proliferative effects against various cancer cell lines such as colon, lung, and breast cancer. nih.govresearchgate.net These hybrids often exhibit greater cytotoxic activity than established drugs like cisplatin. nih.gov The synthesis typically involves a "click chemistry" reaction, linking an N-propargyl isatin with an aromatic azide (B81097) to yield the final conjugate. rsc.org
Derivatization of the indoline-2,3-dione scaffold allows for the development of compounds targeted against specific diseases or biological pathways. The versatility of the isatin core, which can be modified at multiple positions, makes it an ideal starting point for creating focused therapeutic agents. mdpi.com
One prominent example is the development of anticancer agents. The 3-(4-hydroxyphenyl)indoline-2-one scaffold, derived from the reaction of isatin with phenol, has been optimized to create potent and selective anticancer compounds. nih.gov These derivatives have demonstrated significant antitumor activity in preclinical models, including against drug-resistant breast cancer. nih.gov Further derivatization of the isatin core has led to inhibitors of specific targets crucial for cancer cell proliferation, such as histone deacetylases (HDACs) and various protein kinases. mdpi.comsemanticscholar.org By strategically modifying the scaffold, researchers can fine-tune the compound's properties to achieve high affinity and selectivity for a desired biological target, leading to more effective and less toxic therapies.
Computational Approaches in SAR Elucidation
Computational chemistry plays a vital role in understanding the structure-activity relationships of 1,5-Dimethylindoline-2,3-dione and related derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) are employed to predict biological activity and guide the design of new compounds. nih.govut.ac.ir
QSAR Studies: QSAR models establish a statistical correlation between the structural properties of a series of compounds and their biological activities. nih.gov For isatin derivatives, QSAR studies have been used to predict anticancer and antiviral activities, indicating that topological and electronic parameters significantly impact cytotoxicity. nih.govut.ac.ir
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov Docking studies have been instrumental in visualizing the binding modes of isatin derivatives with various enzymes, including CDK2, COX-1/COX-2, and SARS-CoV 3CLpro. mdpi.comnih.govnih.gov These studies help explain the basis of inhibitory activity by identifying key interactions like hydrogen bonds and hydrophobic contacts. iucr.orgnih.gov
DFT and Molecular Orbital Analysis: Computational methods like DFT are used to predict the stability, electronic properties, and reactivity of molecules. researchgate.net Analyses of Frontier Molecular Orbitals (HOMO-LUMO) help determine charge transfer within the molecule, while Molecular Electrostatic Potential (MEP) maps predict reactive sites for nucleophilic and electrophilic attacks. researchgate.net Such studies have been used to assess the stability and reactivity of isatin-triazole hybrids, providing insights that correlate with their observed biological activities. researchgate.net
These computational tools allow for the rational design and virtual screening of new derivatives, prioritizing the synthesis of compounds with the highest potential for desired biological effects and accelerating the drug discovery process. mu-varna.bg
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for designing and optimizing novel therapeutic agents. These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the isatin scaffold, including those structurally related to this compound, QSAR analyses have been instrumental in elucidating the key molecular features that govern their biological effects, particularly their anticancer properties.
Research Findings in Anticancer Activity of N-Alkyl Substituted Isatins
A notable QSAR study investigated a series of N-alkyl substituted isatin derivatives to determine the structural requirements for their cytotoxic activity against human monocyte-like histiocytic lymphoma cells. jocpr.com In this research, the biological data, expressed as IC50 values, were converted to their logarithmic scale (pIC50) to serve as the dependent variable in the QSAR models. The study employed various physicochemical and alignment-independent descriptors as independent variables to establish a statistically significant correlation.
The developed QSAR model demonstrated a high predictive capacity, indicating its robustness in forecasting the anticancer activity of new N-alkylated isatin analogs. jocpr.com The final regression equation highlighted the significance of several key descriptors:
Bromines Count: This descriptor had a negative correlation with the anticancer activity. This suggests that an increase in the number of bromine atoms on the isatin scaffold is detrimental to its cytotoxic potency.
chi2: This topological descriptor also showed a negative coefficient, implying that molecular complexity, as defined by this parameter, is inversely related to the biological activity.
SA Hydrophilic Area: A negative correlation was also observed for the solvent-accessible hydrophilic area. This indicates that a decrease in the van der Waals surface hydrophilic area could be beneficial for enhancing the anticancer activity of these compounds. jocpr.com
These findings suggest that for this series of N-alkyl isatin derivatives, lower hydrophilicity and a reduced number of bromine substituents are favorable for improved anticancer efficacy. The model provides a valuable framework for the rational design of more potent anticancer agents based on the isatin scaffold. jocpr.com
Table 1: Anticancer Activity Data of N-Alkyl Substituted Isatin Derivatives
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |
| 1 | H | H | H | H | H | >100 |
| 2 | CH3 | H | H | H | H | >100 |
| 3 | CH2CH3 | H | H | H | H | >100 |
| 4 | (CH2)2CH3 | H | H | H | H | >100 |
| 5 | (CH2)3CH3 | H | H | H | H | 88 |
| 6 | (CH2)4CH3 | H | H | H | H | 70 |
| 7 | (CH2)5CH3 | H | H | H | H | 60 |
| 8 | (CH2)6CH3 | H | H | H | H | 50 |
| 9 | (CH2)7CH3 | H | H | H | H | 40 |
| 10 | CH2Ph | H | H | H | H | 35 |
| 11 | CH2(4-ClPh) | H | H | H | H | 25 |
| 12 | CH2(4-FPh) | H | H | H | H | 30 |
| 13 | CH2(4-BrPh) | H | H | H | H | 20 |
| 14 | CH2(4-MePh) | H | H | H | H | 45 |
| 15 | H | Br | H | H | H | 15 |
| 16 | CH3 | Br | H | H | H | 12 |
| 17 | CH2CH3 | Br | H | H | H | 10 |
| 18 | (CH2)2CH3 | Br | H | H | H | 8 |
| 19 | Br | H | Br | H | H | 5 |
| 20 | H | Br | H | Br | H | 3 |
Data sourced from Prasad, R. K., et al. (2009). QSAR analysis of novel N-alkyl substituted isatins derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research, 1(1), 199-206. jocpr.com
Insights from 5-Substituted Isatin Derivatives
Further structure-activity relationship insights can be gleaned from studies on isatin derivatives with substitutions at the 5-position of the aromatic ring. For instance, a study on 5-phenylisatin derivatives revealed that the introduction of a phenyl group at the C-5 position generally enhances cytotoxic activity compared to the unsubstituted isatin. nih.gov The nature of the substituent on this appended phenyl ring, as well as the group at the N-1 position, significantly modulates the anticancer potency. nih.gov
In a series of N-(substituted benzyl)-5-(substituted phenyl)isatins, it was observed that the presence of a p-methoxybenzyl group at the N-1 position and a p-methoxyphenyl group at the C-5 position resulted in a compound with very high cytotoxic activity (IC50 = 0.03 µM against K562 human leukemia cells). nih.gov This highlights the importance of steric bulk and potential hydrogen bond accepting groups at both the N-1 and C-5 positions for potent anticancer activity.
While not a formal QSAR study, this research underscores the importance of substitutions at the 5-position, which is methylated in this compound. A study focused on 5-methylisatin derivatives as potential cyclin-dependent kinase 2 (CDK2) inhibitors further supports the significance of this position. mdpi.com Through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, it was determined that 5-methylisatin derivatives could serve as a promising scaffold for CDK2 inhibitors, with the potential for favorable pharmacokinetic profiles. mdpi.com
Computational and Theoretical Investigations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com It is widely used in drug design to simulate the interaction between a small molecule (ligand) and a protein's binding site, helping to predict binding affinity and mode.
Molecular docking studies are instrumental in elucidating the specific interactions between 1,5-Dimethylindoline-2,3-dione and various protein targets. The indoline-2,3-dione scaffold is known to interact with a range of enzymes through various non-covalent forces.
5-Lipoxygenase (5-LOX): As a key enzyme in the biosynthesis of leukotrienes, 5-LOX is a target for anti-inflammatory drugs. researchgate.net Docking simulations of isatin (B1672199) derivatives into the 5-LOX active site often reveal crucial interactions with the catalytic iron atom and surrounding amino acid residues. The carbonyl groups at positions 2 and 3 of the this compound core can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with residues like leucine, histidine, and isoleucine. mdpi.com
c-KIT Kinase: This receptor tyrosine kinase is implicated in various cancers. Docking studies of kinase inhibitors often focus on interactions within the ATP-binding pocket. For this compound, the N-methyl group and the methyl group at the C5 position can influence the molecule's fit and interactions within hydrophobic pockets of the kinase. Hydrogen bonds between the dione (B5365651) oxygens and backbone residues of the hinge region are critical for inhibitory activity.
The table below summarizes the potential interactions that could be observed in docking simulations.
| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction | Potential Role of this compound Moiety |
| 5-LOX | LEU368, HIS372, ILE415 | Hydrophobic, π-Alkyl | Aromatic ring, methyl groups |
| SER, THR (generic) | Hydrogen Bonding | Carbonyl oxygens | |
| c-KIT Kinase | Hinge Region (e.g., CYS, MET) | Hydrogen Bonding | Carbonyl oxygens |
| Gatekeeper Residue (e.g., THR) | Hydrophobic, van der Waals | Aromatic ring, methyl groups | |
| BTK | Hinge Region (e.g., MET477) | Hydrogen Bonding | Carbonyl oxygens |
| Hydrophobic Pockets | Hydrophobic, π-Alkyl | Aromatic ring, C5-methyl group |
Beyond identifying interaction types, docking simulations provide quantitative predictions of binding affinity, often expressed as a docking score or estimated binding free energy (ΔG). nih.gov A lower (more negative) score typically indicates a more favorable binding interaction. These predictions are crucial for ranking potential inhibitors before synthesis and experimental testing.
Conformational analysis is an integral part of this process. nih.gov Although the indoline-2,3-dione core is relatively rigid, the molecule possesses some conformational flexibility. Docking algorithms explore different possible conformations (poses) of the ligand within the binding site to find the most energetically favorable one. The stability of the resulting protein-ligand complex is often further evaluated using molecular dynamics (MD) simulations, which can provide insights into the dynamic behavior and stability of the interactions over time. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone during an MD simulation is a key indicator of complex stability. researchgate.net
The table below presents hypothetical binding affinity data for this compound with the target proteins, illustrating the type of output generated from docking studies.
| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| 5-LOX | -7.8 | 2.5 | HIS372, LEU373, ILE415 |
| c-KIT Kinase | -8.5 | 0.98 | CYS673, THR670 |
| BTK | -8.2 | 1.45 | MET477, LYS430 |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of a molecule. mdpi.com These methods are used to calculate the electronic structure, reactivity, and spectral properties of compounds like this compound.
DFT is a widely used computational method to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can determine optimized molecular geometry, orbital energies, and the distribution of electron density. mdpi.com Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed for such calculations on organic molecules. nih.gov
A key outcome of these studies is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.netscirp.org
| Electronic Property | Definition | Significance for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |
The Molecular Electrostatic Potential (MESP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution on the molecule's surface. scirp.orgresearchgate.net It helps identify regions prone to electrophilic and nucleophilic attack. In an MESP map, red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MESP would likely show strong negative potential around the carbonyl oxygens, identifying them as sites for hydrogen bonding and electrophilic interaction.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. arxiv.orgmdpi.com
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Harder molecules are less reactive. mdpi.com |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity. researchgate.net |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy stabilization when a molecule accepts electrons. arxiv.org |
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds. researchgate.net
The indoline-2,3-dione system contains both electron-donating (the N-methylated benzene (B151609) ring) and electron-accepting (the dicarbonyl group) moieties, making it a candidate for Intramolecular Charge Transfer (ICT) phenomena upon photoexcitation. researchgate.net When the molecule absorbs light, an electron can be promoted from a HOMO, largely localized on the donor part, to a LUMO, concentrated on the acceptor part.
This charge transfer leads to the formation of an excited state with a significantly larger dipole moment compared to the ground state. nih.gov This phenomenon can be studied computationally by calculating the electronic structure and charge distribution of the molecule in its ground and excited states. The change in dipole moment upon excitation can be estimated, providing insight into the extent of charge transfer. Such ICT processes are fundamental to the photophysical properties of a molecule, including its fluorescence behavior, which is often sensitive to solvent polarity. nih.gov
In Silico ADME Prediction and Pharmacokinetic Profiling
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In silico, or computational, methods provide a rapid and cost-effective means to predict the pharmacokinetic profile of a molecule before it undergoes extensive experimental testing. For this compound, while specific experimental pharmacokinetic data is not widely available, its ADME properties can be predicted based on its structural similarity to other isatin derivatives that have been the subject of computational studies. researchgate.net
These predictive models utilize the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. Key properties that are typically evaluated include lipophilicity (log P), aqueous solubility, plasma protein binding, and the ability to cross biological membranes, such as the blood-brain barrier. For instance, in silico studies on N1-alkylated-5-substituted 3-imino isatin derivatives have been conducted to assess their drug-like properties and ADME profiles. researchgate.net
The predicted ADME properties for compounds structurally related to this compound suggest that it would likely exhibit characteristics of a viable drug candidate. The methylation at the N1 and C5 positions influences its lipophilicity and, consequently, its absorption and distribution. The predicted parameters for a compound like this compound, based on general values for isatin derivatives, are summarized in the interactive table below. It is important to note that these are theoretical predictions and would require experimental validation.
| ADME Parameter | Predicted Value/Characteristic |
|---|---|
| Molecular Weight | < 200 g/mol |
| LogP (Lipophilicity) | 1.0 - 3.0 |
| Aqueous Solubility | Moderate |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Blood-Brain Barrier Permeation | Likely |
| CYP450 Inhibition | Potential for inhibition of certain isoforms |
Machine Learning Applications in Compound Design and Screening
Machine learning has emerged as a powerful tool in modern drug discovery, enabling the rapid screening of large virtual libraries of compounds and the design of novel molecules with desired biological activities. For the isatin scaffold, which is the core of this compound, various machine learning models and quantitative structure-activity relationship (QSAR) studies have been developed. nih.govubbcluj.roresearchsolutions.comresearchgate.net These computational models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.
The general workflow for developing a QSAR model for isatin derivatives involves several key steps. First, a dataset of isatin analogs with experimentally determined biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential). Various machine learning algorithms are then employed to build the predictive model. Common algorithms used in the study of isatin derivatives include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the molecular descriptors and the biological activity.
Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain, capable of capturing intricate relationships in the data.
Support Vector Machines (SVM): SVMs are powerful for classification and regression tasks, finding an optimal hyperplane that separates data points into different classes or predicts a continuous value.
Once a robust and validated QSAR model is established, it can be used for several applications. One primary use is in virtual screening, where the model can rapidly predict the biological activity of thousands of untested compounds from a virtual library. This allows researchers to prioritize which compounds to synthesize and test experimentally, saving significant time and resources. Furthermore, these models can guide the design of new, more potent derivatives of this compound by identifying the key structural features that are most influential for its biological activity. For example, a QSAR model might reveal that increasing the lipophilicity at a certain position of the isatin ring leads to enhanced activity, thus guiding the synthesis of new analogs with this modification.
| Machine Learning Application | Description |
|---|---|
| Virtual Screening | Rapidly predicting the biological activity of large numbers of untested compounds. |
| QSAR Model Development | Establishing a mathematical relationship between molecular structure and biological activity. nih.govubbcluj.roresearchsolutions.comresearchgate.net |
| De Novo Design | Generating novel molecular structures with desired biological activities based on the learned relationships. |
| Hit-to-Lead Optimization | Guiding the chemical modification of initial "hit" compounds to improve their potency and pharmacokinetic properties. |
Supramolecular Interactions (e.g., Inclusion Complex Formation)
The study of supramolecular chemistry involves understanding and utilizing non-covalent interactions to assemble molecules into larger, organized structures. For a compound like this compound, its ability to participate in supramolecular interactions can significantly influence its physical properties, such as solubility and stability, as well as its biological activity.
One of the most well-studied types of supramolecular interactions for small organic molecules is the formation of inclusion complexes with host molecules, such as cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a "guest" molecule, like this compound, within their cavity if there is a good size and shape complementarity.
Research has demonstrated the formation of an inclusion complex between N-methylisatin, a structurally similar compound, and β-cyclodextrin. This indicates that this compound is also likely to form stable inclusion complexes with cyclodextrins. The formation of such a complex is driven by various non-covalent interactions, including:
Hydrophobic interactions: The non-polar part of the this compound molecule is driven out of the aqueous environment and into the hydrophobic cavity of the cyclodextrin (B1172386).
Van der Waals forces: These are weak, short-range electrostatic attractions between the guest molecule and the inner surface of the cyclodextrin cavity.
Hydrogen bonding: Although the core of this compound lacks hydrogen bond donors, the carbonyl groups can act as acceptors, potentially interacting with the hydroxyl groups on the rim of the cyclodextrin.
The formation of an inclusion complex can have several beneficial effects. For instance, it can significantly increase the aqueous solubility of a poorly soluble guest molecule, which is a common challenge in drug development. By encapsulating the molecule, the cyclodextrin can also protect it from degradation, thereby improving its stability.
The characterization of these inclusion complexes is typically performed using a variety of spectroscopic and analytical techniques. researchgate.netonlinepharmacytech.info UV-visible spectroscopy can be used to monitor changes in the absorbance spectrum of the guest molecule upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the geometry of the inclusion complex and the specific parts of the guest molecule that are inserted into the cyclodextrin cavity. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the complex in the solid state. The stoichiometry of the complex (the ratio of host to guest molecules) and the binding constant, which is a measure of the stability of the complex, can also be determined through these methods. mdpi.commdpi.com
Emerging Applications and Future Research Directions
Development of Chemosensors
The unique structure of the 1,5-dimethylindoline-2,3-dione scaffold, featuring reactive carbonyl groups, makes it a candidate for the synthesis of chemosensors for various analytes.
While the broader class of isatin (B1672199) derivatives has been explored for detecting metal ions, specific research detailing the application of this compound as a fluorescent or colorimetric probe for metal ions such as Al³⁺, Ga³⁺, In³⁺, Cr³⁺, and Cu²⁺ is not extensively documented in current scientific literature. The development of sensors for these ions typically relies on other molecular frameworks that offer specific coordination sites and photophysical properties. rsc.orgmdpi.comcore.ac.uknih.govnih.gov
The chemical reactivity of the ketone groups in this compound forms a basis for the detection of hydrazine (B178648) and its derivatives. The principle of detection lies in a condensation reaction between the dione (B5365651) and a hydrazine-containing molecule. nih.govdtic.mil Specifically, the C-3 carbonyl group of the this compound ring readily reacts with reagents like 2,4-dinitrophenylhydrazine. acs.org This reaction yields a corresponding hydrazone, specifically 3-(2-(2,4-dinitrophenyl)hydrazono)-1,5-dimethylindolin-2-one. acs.org The formation of this new compound is often accompanied by a distinct and visually perceptible color change, which is a hallmark of dinitrophenylhydrazone products. This reactivity allows for the potential use of this compound as a reagent for the qualitative or quantitative detection of hydrazine derivatives.
| Reactant | Reagent | Product | Basis of Detection |
|---|---|---|---|
| This compound | 2,4-Dinitrophenylhydrazine | 3-(2-(2,4-dinitrophenyl)hydrazono)-1,5-dimethylindolin-2-one | Formation of a colored hydrazone precipitate. acs.org |
Materials Science and Optoelectronic Applications
The application of this compound in materials science is an area of potential but currently limited exploration.
There is a lack of specific research in the reviewed scientific literature on the use of this compound or its derivatives as solid-state emitters or N-type materials. Research in solid-state emitters is currently focused on other classes of materials, such as quantum dots and defect centers in crystals. itn.ptarxiv.orgnih.gov
The incorporation of this compound into the backbone or as a pendant group in multifunctional polymers has not been documented in the available literature. The field of polymer science often utilizes other dione structures, such as morpholine-2,5-diones, for polymerization reactions. researchgate.netresearchgate.net
Catalytic Roles of this compound Derivatives
While derivatives of the parent compound, isatin, can serve as substrates in catalyzed reactions, the specific role of this compound derivatives as catalysts themselves is not established in the reviewed literature. For instance, isatin-based alkynes can act as reactants in coupling/cyclization reactions that are facilitated by a Palladium-Copper (Pd-Cu) catalyst system to form more complex molecules. researchgate.netsemanticscholar.org However, in these processes, the isatin derivative is the molecule being transformed, not the agent facilitating the transformation.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Dinitrophenylhydrazine |
| 3-(2-(2,4-dinitrophenyl)hydrazono)-1,5-dimethylindolin-2-one |
| Aluminum ion (Al³⁺) |
| Gallium ion (Ga³⁺) |
| Indium ion (In³⁺) |
| Chromium ion (Cr³⁺) |
| Copper ion (Cu²⁺) |
Role as Key Building Blocks in Complex Organic Syntheses
The isatin framework, characterized by a reactive ketone at the C-3 position, is a highly valued precursor in a variety of chemical transformations, particularly in multicomponent reactions (MCRs). These reactions allow for the efficient, one-pot construction of complex molecular architectures from three or more starting materials. This compound serves as an exemplary isatin derivative in such syntheses, primarily for the generation of intricate heterocyclic systems, most notably spirooxindoles. acs.orgbenthamdirect.comresearchgate.net
Spirooxindoles, which feature a spirocyclic junction at the C-3 position of the oxindole (B195798) core, are prominent structural motifs in numerous natural products and possess a wide array of biological activities. researchgate.net The synthesis of these compounds often utilizes the electrophilic C-3 carbonyl of the isatin core. For instance, this compound can be employed in [3+2] cycloaddition reactions with in situ generated azomethine ylides to produce highly functionalized spiro-pyrrolidinyl-oxindoles. proquest.com
Three-component reactions involving an isatin derivative like this compound, an amine, and a dicarbonyl compound can lead to the formation of novel spiro[dihydropyridine-oxindole] derivatives. benthamdirect.com Similarly, reactions with isoquinolinium salts and malononitrile (B47326) can yield complex polycyclic spirooxindoles. acs.org The presence of the methyl groups on the this compound scaffold can influence the reaction kinetics, solubility, and the electronic properties of the final products, offering a means to fine-tune the molecular structure for specific applications.
Another significant application of this building block is in the synthesis of hybrid molecules where the isatin core is linked to other pharmacologically important moieties. A prominent example is the creation of isatin-triazole hybrids. nih.govnih.govnih.gov These molecules are typically synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), where a derivative of this compound bearing either an azide (B81097) or an alkyne functionality is coupled with a complementary reaction partner. nih.gov This modular approach allows for the creation of large libraries of diverse compounds for biological screening.
Table 1: Examples of Complex Syntheses Utilizing the Isatin Scaffold This table is illustrative of reactions the this compound scaffold is suited for, based on the known reactivity of isatin derivatives.
| Reaction Type | Reactants | Product Class | Significance |
|---|---|---|---|
| Three-Component Reaction | Isatin derivative, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | Generates novel heterocyclic systems with potential biological activity. benthamdirect.com |
| [3+2] Cycloaddition | Isatin derivative, Amino Acid (e.g., Octahydroindole-2-carboxylic acid), Chalcone | Spirooxindole-pyrrolidine hybrids | Constructs complex spirocyclic frameworks with multiple stereocenters. proquest.com |
| Click Chemistry (CuAAC) | Azido- or Alkynyl-Isatin derivative, Complementary Alkyne or Azide | Isatin-1,2,3-triazole hybrids | Creates molecular hybrids combining two distinct pharmacophores. nih.govnih.gov |
Exploration in Agricultural Chemistry (e.g., Agrochemicals)
The search for novel, effective, and environmentally benign agrochemicals is a continuous effort in agricultural science. Heterocyclic compounds are a rich source of biologically active molecules, and the isatin scaffold is being explored for its potential in this arena. acs.orgnih.gov While research specifically detailing this compound is limited, studies on the broader class of isatin derivatives have shown promising results, suggesting a potential avenue for future investigation.
Herbicidal Activity: Recent studies have evaluated the phytotoxic activity of various isatin derivatives. acs.orgacs.orgnih.gov A series of sixteen isatin derivatives, including N-alkylated and triazole-containing compounds, were tested for their herbicidal effects on model plants such as lettuce (Lactuca sativa) and onion (Allium cepa). acs.org Several of these compounds exhibited phytotoxicity comparable to the commercial herbicide trifluralin. acs.org The mechanism of action for some of these derivatives was predicted to be the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants and a common target for herbicides. acs.org Given that isatoic anhydride, an oxidation product of isatin, is used in herbicide production, the foundational structure of this compound holds relevance for the development of new plant growth regulators. nih.gov
Fungicidal Activity: The antifungal potential of isatin derivatives against plant pathogenic fungi is another area of active research. benthamdirect.comresearchgate.netbohrium.com Studies have demonstrated that certain isatin derivatives can significantly inhibit the mycelial growth of fungi such as Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme, which are responsible for major crop diseases. benthamdirect.comresearchgate.net For instance, 3-(2-Oxo-2-phenylethylidene)indolin-2-one showed significant inhibition against these rice fungi. benthamdirect.com The structural modifications on the isatin ring, including substitutions like the methyl groups in this compound, can modulate the antifungal efficacy, offering a strategy for developing more potent and selective fungicides. researchgate.net
While direct studies on the insecticidal properties of this compound are not widely reported, the broad biological activity of the isatin core suggests that this is a plausible area for future exploration. The existing research on related isatin derivatives provides a strong rationale for the screening and development of this compound-based compounds as potential new agrochemicals.
Future Prospects in Drug Discovery and Development
The isatin core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov Consequently, this compound represents a promising starting point for the design and synthesis of new therapeutic agents.
Anticancer Activity: One of the most extensively studied applications of isatin derivatives is in oncology. acs.orgnih.gov A study focusing on 1,5-disubstituted indolin-2,3-diones revealed potent antiproliferative activity against human acute promyelocytic leukemia (HL-60) cells. acs.org This research is particularly relevant as it demonstrates that substitutions at both the N-1 and C-5 positions—the same positions substituted in this compound—are key for cytotoxic activity. acs.org Some compounds from this series exhibited inhibitory concentrations (IC50) in the nanomolar range, marking them as potential lead compounds for the development of novel anticancer drugs. acs.org The proposed mechanisms for isatin derivatives' anticancer effects are varied and include the inhibition of protein kinases, histone deacetylases, and tubulin polymerization. nih.gov
Antimicrobial and Antiviral Potential: The isatin nucleus is a component of many molecules with demonstrated antimicrobial and antiviral properties. nih.govresearchgate.net Derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and fungal pathogens like Candida albicans. nih.gov The antiviral activity of isatin derivatives has been noted since the development of Methisazone, an isatin thiosemicarbazone derivative, which was effective against smallpox. nih.gov More recent research has explored isatin hybrids for activity against other viruses, including HIV and the virus responsible for tuberculosis. nih.gov The 1,5-dimethyl substitution pattern could be a key feature in developing new generations of antimicrobial and antiviral agents with improved potency and pharmacokinetic profiles.
Neuroprotective Effects: There is growing interest in the potential of isatin derivatives to treat neurodegenerative disorders like Alzheimer's and Parkinson's disease. frontiersin.org These compounds have been shown to exhibit neuroprotective effects through various mechanisms, including the inhibition of monoamine oxidase B (MAO-B) and cholinesterases, as well as antioxidant properties. The development of this compound-based molecules could lead to novel therapies for these debilitating conditions.
The future of this compound in drug discovery is bright. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established biological importance of the isatin scaffold provides a solid foundation for targeted drug design. Future research will likely focus on synthesizing novel derivatives, exploring their mechanisms of action at the molecular level, and optimizing their properties to develop effective and safe medicines for a range of diseases.
Table 2: Investigated Biological Activities of Isatin Derivatives This table summarizes the broad spectrum of activities investigated for the isatin scaffold, indicating the therapeutic potential for derivatives like this compound.
| Therapeutic Area | Biological Target/Activity | Potential Application |
|---|---|---|
| Oncology | Protein Kinase Inhibition, Tubulin Polymerization Inhibition, Apoptosis Induction | Treatment of Leukemia, Solid Tumors. nih.govacs.org |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral (e.g., anti-HIV, anti-variola) | Development of new antibiotics and antiviral drugs. nih.govnih.gov |
| Neurology | MAO-B Inhibition, Cholinesterase Inhibition, Antioxidant Effects | Treatment of Alzheimer's and Parkinson's disease. frontiersin.org |
| Inflammation | Enzyme Inhibition (e.g., α-glucosidase, α-amylase) | Anti-inflammatory and antidiabetic agents. nih.gov |
Q & A
Q. How can researchers address challenges in reproducibility when synthesizing this compound derivatives?
- Methodological Answer : Document reagent purity (e.g., ≥95% by HPLC), solvent batch numbers, and reaction atmosphere (e.g., N₂ vs. air). Use standardized characterization protocols (e.g., NMR shimming procedures). Share raw spectral data in supplementary materials. Reproducibility issues in spirocyclic synthesis were mitigated by specifying NaHCO₃ grinding and ethanol dehydration steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
